molecular formula C20H23N3O5 B2985148 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1788559-69-2

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2985148
CAS No.: 1788559-69-2
M. Wt: 385.42
InChI Key: ZHBGRFKMJVUVDX-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that features a furan ring, a methoxyethyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps:

    Formation of the furan-2-yl-methoxyethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with methoxyethylamine under acidic conditions.

    Synthesis of the oxalamide core: The intermediate is then reacted with oxalyl chloride to form the oxalamide structure.

    Coupling with the phenyl derivative: Finally, the oxalamide intermediate is coupled with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methylphenyl)oxalamide: Lacks the pyrrolidin-1-yl group, which may affect its biological activity.

    N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to the presence of both the furan ring and the oxopyrrolidinyl group, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13-7-8-14(11-15(13)23-9-3-6-18(23)24)22-20(26)19(25)21-12-17(27-2)16-5-4-10-28-16/h4-5,7-8,10-11,17H,3,6,9,12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBGRFKMJVUVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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